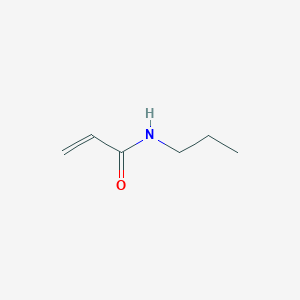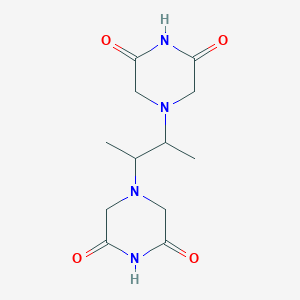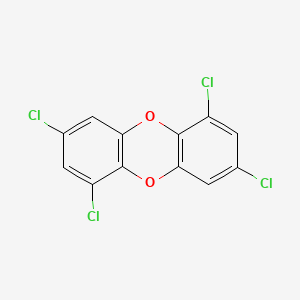
1,3,6,8-Tetrachlorodibenzo-P-dioxin
Übersicht
Beschreibung
1,3,6,8-Tetrachlorodibenzo-P-dioxin (TCDD) is a polychlorinated dibenzodioxine . It belongs to a class of manufactured chemicals known as dioxins , which consist of dioxin skeletal structures with chlorine substituents. Dioxins are also considered persistent organic pollutants (POPs) and are regulated due to their environmental impact. TCDD is a by-product of various processes, including the manufacture of organochlorides, paper bleaching, waste treatment, and natural sources like volcanoes and forest fires .
Molecular Structure
TCDD has the following molecular formula: C12H4Cl4O2 . Its chemical structure consists of a dibenzodioxin core with four chlorine atoms attached at specific positions . Here’s a simplified representation:
Physical and Chemical Properties
Wissenschaftliche Forschungsanwendungen
Environmental Toxicology
TCDD is often studied in environmental toxicology due to its persistence and bioaccumulation in ecosystems. Research in this field examines the compound’s impact on wildlife and human health, particularly its potential as an endocrine disruptor and its role in carcinogenesis. Studies have utilized TCDD to understand the mechanisms of toxicity and to develop remediation strategies for contaminated sites .
Analytical Chemistry
In analytical chemistry, TCDD serves as a standard for developing and validating analytical methods for detecting dioxins. Techniques such as gas chromatography-mass spectrometry (GC-MS) are refined using TCDD to ensure accurate measurement of dioxins in environmental samples, foods, and biological tissues .
Pharmacology
TCDD is used in pharmacological research to study the aryl hydrocarbon receptor (AhR) pathway. By activating AhR, TCDD can modulate the expression of various genes involved in drug metabolism. This research has implications for understanding the interactions between environmental contaminants and pharmaceuticals .
Molecular Biology
Molecular biologists use TCDD to investigate the gene-environment interactions. TCDD is a ligand for AhR, and its binding leads to changes in gene expression. This helps in understanding the molecular basis of diseases and in developing gene therapies for conditions influenced by environmental factors .
Chemical Engineering
TCDD is relevant in chemical engineering for the development of new materials and processes that can either degrade or capture and contain such persistent organic pollutants. Research focuses on creating catalysts, absorbents, and other materials that can mitigate the environmental impact of dioxins .
Public Health
Public health research utilizes TCDD to study the long-term effects of dioxin exposure on populations. Epidemiological studies track the incidence of diseases in populations exposed to dioxins, leading to better risk assessment models and public health policies .
Developmental Biology
In developmental biology, TCDD is used to study its effects on embryonic development. It helps in understanding the developmental processes that are sensitive to environmental contaminants and can lead to congenital disabilities or developmental disorders .
Computational Chemistry
Computational chemists use TCDD to model the interaction between dioxins and biological molecules. Simulations and molecular docking studies help predict how TCDD and similar compounds bind to receptors like AhR, aiding in the design of dioxin remediation strategies .
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3,6,8-tetrachlorodibenzo-p-dioxin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O2/c13-5-1-7(15)11-9(3-5)18-12-8(16)2-6(14)4-10(12)17-11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQFXRBLGNEOGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C=C(C=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872011 | |
| Record name | 1,3,6,8-tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,6,8-Tetrachlorodibenzo-P-dioxin | |
CAS RN |
33423-92-6 | |
| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33423-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033423926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,6,8-tetrachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P30XU4W6C1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 1,3,6,8-Tetrachlorodibenzo-p-dioxin taken up by organisms, and what are the potential consequences?
A2: Aquatic organisms like rainbow trout fry and fathead minnows readily accumulate 1,3,6,8-TCDD from water, exhibiting high bioconcentration factors. [] This uptake primarily occurs through the gills and digestive tract, with 1,3,6,8-TCDD ultimately accumulating in tissues like the bile, where it can be metabolized. [] While elimination rates are relatively rapid, the continuous exposure of aquatic organisms to even low environmental levels of 1,3,6,8-TCDD raises concerns about potential long-term effects on their health and reproduction. []
Q2: Can 1,3,6,8-Tetrachlorodibenzo-p-dioxin be degraded in the environment?
A3: Research has shown that 1,3,6,8-TCDD can degrade in natural water under sunlight exposure, with degradation occurring at similar rates in both sterile and non-sterile conditions. [] This suggests that photodegradation plays a significant role in the natural attenuation of 1,3,6,8-TCDD in the environment. [] Additionally, white-rot fungi, such as Phlebia brevispora and Phlebia lindtneri, have shown promise in biodegrading 1,3,6,8-TCDD. [, ] These fungi produce extracellular enzymes like peroxidases, which can break down the 1,3,6,8-TCDD molecule. [, ] Understanding these natural degradation processes is crucial for developing effective bioremediation strategies for contaminated environments.
Q3: How does the structure of 1,3,6,8-Tetrachlorodibenzo-p-dioxin influence its bioactivity?
A4: Although 1,3,6,8-TCDD shares a similar structure with the highly toxic 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD), subtle differences in chlorine atom positioning significantly impact their interactions with the aryl hydrocarbon receptor (AhR). [] This receptor plays a crucial role in mediating the toxicity of dioxins. [] While 2,3,7,8-TCDD strongly induces AhR activity, leading to various downstream toxic effects, 1,3,6,8-TCDD exhibits much weaker AhR induction. [] This suggests that the specific arrangement of chlorine atoms in the dioxin molecule dictates its binding affinity to the AhR and, consequently, its overall toxicity profile. []
Q4: What analytical techniques are employed in the study of 1,3,6,8-Tetrachlorodibenzo-p-dioxin?
A5: Research on 1,3,6,8-TCDD utilizes various analytical techniques for detection, quantification, and monitoring. High-performance liquid chromatography (HPLC) is commonly used to separate and identify 1,3,6,8-TCDD and its potential metabolites in environmental samples. [] Additionally, radiolabeling with Carbon-14 (14C) allows researchers to track the fate and distribution of 1,3,6,8-TCDD in both laboratory and field settings. [, ] These techniques are crucial for understanding the behavior of 1,3,6,8-TCDD in various environments and evaluating the effectiveness of remediation strategies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-acetyloxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B1208388.png)
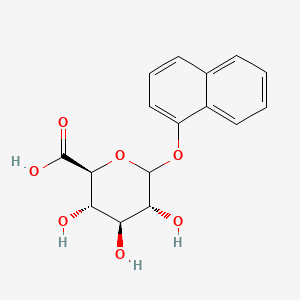
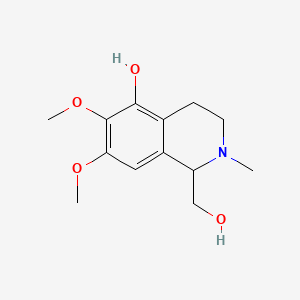

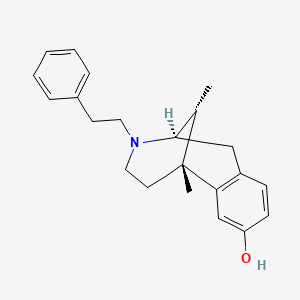
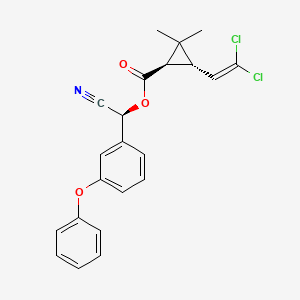
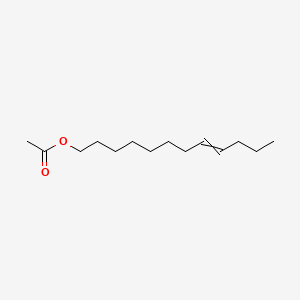
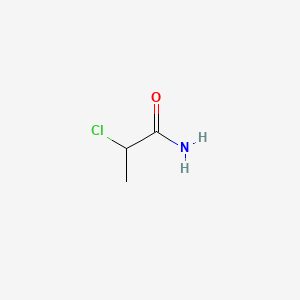
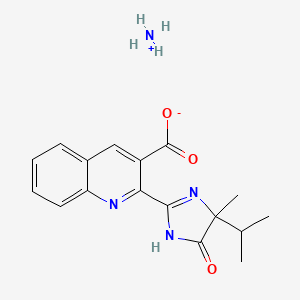
![2,1,3-Benzoxadiazol-4-amine, N-[(4-methoxyphenyl)methyl]-7-nitro-](/img/structure/B1208404.png)
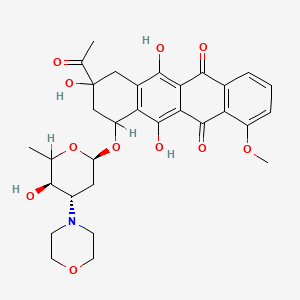
![[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B1208407.png)
